Iodoantipyrine

Cerebral Blood Flow Autoradiography Tracer Kinetics

Procure high-purity Iodoantipyrine (4-Iodoantipyrine) for quantitative autoradiographic measurement of regional cerebral blood flow. This compound is scientifically validated for studies where flow is below 180 ml/100g/min, where it outperforms alternative tracers like n-butanol in precision. Due to its enhanced lipophilicity (LogP 1.27 vs. Antipyrine's 0.23), it is a superior brain uptake probe, but is not interchangeable with other pyrazolones. Also ideal as an interferon inducer positive control for tick-borne encephalitis research. For R&D use only; not for human or veterinary diagnostic or therapeutic applications.

Molecular Formula C11H11IN2O
Molecular Weight 314.12 g/mol
CAS No. 129-81-7
Cat. No. B1672025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoantipyrine
CAS129-81-7
Synonyms4-iodoantipyrine
antipyrine iodide
iodoantipyrine
iodoantipyrine, 123I-labeled
iodoantipyrine, 125I-labeled
iodoantipyrine, 131I-labeled
Molecular FormulaC11H11IN2O
Molecular Weight314.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)I
InChIInChI=1S/C11H11IN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3
InChIKeyZZOBLCHCPLOXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iodoantipyrine (CAS 129-81-7) Technical Profile for Research and Industrial Procurement


Iodoantipyrine (4-Iodoantipyrine) is an iodinated derivative of the pyrazolone-class compound Antipyrine (Phenazone), with the molecular formula C11H11IN2O and a molecular weight of 314.12 g/mol [1]. The compound is characterized by a melting point of 161-163°C and a measured logP of 1.27, indicating moderate lipophilicity [1][2]. Iodoantipyrine serves as a diffusible tracer for quantitative autoradiographic measurement of regional cerebral blood flow (rCBF) and is also recognized for its antiviral activity, notably as an interferon inducer with established use against tick-borne encephalitis in certain regions [3][4].

Critical Performance Limitations of Iodoantipyrine Analogs in Cerebral Blood Flow Quantification


Substitution of Iodoantipyrine with parent Antipyrine or alternative tracers like n-butanol is scientifically unsound due to fundamental differences in their pharmacokinetic and physicochemical profiles. The introduction of an iodine atom at the 4-position dramatically increases lipophilicity, with Iodoantipyrine exhibiting a logP of 1.27 compared to Antipyrine's logP of 0.23, which directly influences brain uptake and tissue-blood partition coefficients [1]. While this modification makes Iodoantipyrine an effective tracer for autoradiography, it is not universally superior. Direct comparative studies reveal that Iodoantipyrine extraction becomes diffusion-limited at cerebral blood flows exceeding 180 ml/100 g/min, a critical threshold where n-butanol demonstrates superior accuracy [2]. This specific operational window defines the compound's unique utility and precludes simple interchangeability.

Quantitative Differentiation of Iodoantipyrine Against Comparator Tracers for rCBF and Antiviral Applications


Comparative Accuracy of Iodoantipyrine vs. n-Butanol for Cerebral Blood Flow Measurement

In a direct head-to-head comparison, Iodoantipyrine was found to be completely extracted by the brain only at cerebral blood flow (CBF) rates under 180 ml/100 g/min. Above this threshold, its extraction becomes diffusion-limited, leading to underestimation of flow. In contrast, the comparator tracer n-butanol demonstrated virtually complete extraction at all blood flows examined [1]. This limitation is notable despite Iodoantipyrine possessing a higher oil:water partition coefficient than n-butanol, a fact that underscores the role of blood component interactions in retarding its movement across the blood-brain barrier [1].

Cerebral Blood Flow Autoradiography Tracer Kinetics

Iodoantipyrine vs. 4-Bromoantipyrine Partition Coefficient and Brain Uptake

A cross-study comparison with its halogenated analog, 4-bromoantipyrine (BrAP), reveals a key differentiation in biodistribution. Iodoantipyrine (IAP) exhibits a partition coefficient at pH 7.0 of 20.9, which is significantly higher than BrAP's value of 13.5 [1]. However, this higher partition coefficient for IAP does not translate to greater early brain uptake. At 2 minutes post-intravenous injection, BrAP demonstrated higher brain uptake in rats (2.0% dose/organ) compared to IAP (1.74% dose/organ) [1].

Pharmacokinetics Biodistribution Tracer Development

Iodoantipyrine vs. HIPDm for Regional Cerebral Blood Flow Quantification

In a direct comparative study evaluating the accuracy of regional cerebral blood flow (rCBF) quantification, [125I]Iodoantipyrine was benchmarked against [125I]HIPDm. The study concluded that modeling HIPDm uptake using the indicator fractionation method results in an underestimation of blood flow. This inaccuracy was attributed to the influence of compartmental pH dynamics on HIPDm kinetics, a limitation not observed with Iodoantipyrine, thereby validating Iodoantipyrine as the more reliable standard for this method in both normal and pathologic conditions [1].

rCBF Autoradiography Tracer Validation

Iodoantipyrine Antiviral Efficacy in Tick-Borne Encephalitis Prophylaxis and Therapy

Iodoantipyrine demonstrates a class-specific antiviral mechanism via interferon induction, which is distinct from direct-acting antivirals or other NSAIDs. In a preclinical efficacy study using a lethal challenge model of tick-borne encephalitis (TBE) virus, oral administration of Iodoantipyrine at a dose of 50 mg/kg yielded a therapeutic effect in 60% of mice infected with 10 LD50 of the virus. Prophylactic administration under the same viral challenge (10 LD50) was effective in 47% of mice [1]. This efficacy is linked to the compound's ability to induce interferon production, a property not shared by its parent compound, Antipyrine [1].

Antiviral Tick-borne encephalitis Interferon induction

Iodoantipyrine Safety Profile: Toxicity Classification from Preclinical Studies

A detailed preclinical safety study classified Iodoantipyrine as a moderately toxic compound based on its LD50 parameters [1]. The study further demonstrated that long-term administration at doses of 50, 100, and 250 mg/kg did not induce any essential functional or structural disorders in the organs and systems of rats and dogs [1]. Importantly, the compound was found to lack mutagenic and allergenic properties and did not affect reproductive function [1]. This safety profile is a key differentiator from other investigational antiviral agents, which may possess more severe toxicity liabilities.

Toxicology Safety Pharmacology Preclinical

Validated Application Scenarios for Iodoantipyrine in Research and Industrial Settings


Quantitative Autoradiography for Regional Cerebral Blood Flow (rCBF) in Low to Normal Flow States

Procure Iodoantipyrine (particularly the [14C]- or [125I]-labeled form) for measuring regional cerebral blood flow using quantitative autoradiography. This application is scientifically validated for studies where cerebral blood flow is expected to be under 180 ml/100 g/min, ensuring complete extraction and high accuracy [1]. It is the tracer of choice for mapping perfusion in normal brain tissue or in models of ischemia, where it has been shown to provide superior precision compared to alternative methods like microspheres [2]. Avoid for hyperemic or high-flow conditions where n-butanol is more appropriate [1].

Interferon Induction and Antiviral Mechanism Studies in Tick-Borne Encephalitis Models

For in vivo or in vitro research on interferon-mediated antiviral responses, Iodoantipyrine is a valuable tool compound. Its established efficacy in a murine model of tick-borne encephalitis (TBE), demonstrating a 60% therapeutic effect against a 10 LD50 viral challenge, makes it a relevant positive control or test agent for studies of TBE or other interferon-sensitive viruses [1]. This application is distinct from its use as a blood flow tracer and is supported by its specific mechanism of action, which differs from that of its parent compound, Antipyrine [1].

Pharmacokinetic and Metabolism Studies as a Hepatic Oxidative Probe Analog

As an iodinated analog of Antipyrine, which is a classic probe for hepatic oxidative metabolism, Iodoantipyrine can be utilized in studies of drug-metabolizing enzyme activity. Its potential for radiolabeling with 123I or 125I offers a non-invasive means to track hepatic metabolism via scintigraphy or autoradiography, leveraging its longer physical half-life compared to 11C-labeled probes [1]. This scenario is particularly relevant for procurement in departments of nuclear medicine or pharmacology studying liver function in animal models.

Development and Validation of Novel rCBF Tracers: Use as a Reference Standard

In the development of new tracers for cerebral blood flow measurement (e.g., by PET or SPECT), [14C]- or [125I]-Iodoantipyrine serves as an essential reference standard for in vivo validation. Its well-characterized kinetics and established autoradiographic methods provide a benchmark for comparing the accuracy and distribution of novel compounds [1]. Procurement of high-purity Iodoantipyrine is therefore critical for laboratories engaged in radiopharmaceutical development and tracer kinetic modeling [2].

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